Mechanism of Action of Biaryl Cyclopropanamine LSD1 Inhibitors: A Technical Guide
Mechanism of Action of Biaryl Cyclopropanamine LSD1 Inhibitors: A Technical Guide
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). Its overexpression in various cancers (AML, SCLC) has made it a high-priority therapeutic target. While Tranylcypromine (TCP) was the first identified inhibitor, it lacks selectivity and potency.
This guide details the mechanism of Biaryl Cyclopropanamine Inhibitors , a second-generation class of LSD1 inactivators (e.g., ORY-1001, GSK2879552). Unlike reversible inhibitors, these molecules act as mechanism-based suicide inhibitors . They exploit the catalytic machinery of LSD1 to form a covalent N5-flavin adduct, permanently disabling the enzyme. The "biaryl" or extended hydrophobic moiety is critical for engaging the substrate-binding channel, thereby conferring selectivity over monoamine oxidases (MAOs).
Part 1: Structural Architecture & The Pharmacophore
The LSD1-CoREST Complex
LSD1 does not function in isolation; it requires the co-repressor CoREST to stabilize its structure and catalytic activity.
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SWIRM Domain: Mediate protein-protein interactions.
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Amine Oxidase Domain (AOD): The catalytic core housing the FAD cofactor.
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Tower Domain: Essential for CoREST binding.
Technical Insight: In drug discovery assays, using isolated LSD1 often yields poor enzymatic turnover. Protocols must utilize the LSD1-CoREST recombinant complex to mimic physiological kinetics and inhibitor binding affinities accurately.
The Biaryl Cyclopropanamine Pharmacophore
The structural evolution from TCP to biaryl derivatives addresses two failures of the parent compound: Potency and Selectivity .
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The Warhead (Cyclopropane): Retained from TCP. This strained ring is the site of radical ring-opening.
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The Linker (Amino group): Mimics the
-amino group of the H3K4 substrate. -
The Selectivity Handle (Biaryl/Hydrophobic Extension): LSD1 possesses a large, hydrophobic substrate-binding cavity (accommodating the histone tail) that is absent in MAO-A/B. Biaryl substitutions (often on the amine nitrogen or extending the phenyl ring) occupy this cavity, anchoring the inhibitor and boosting potency into the nanomolar range.
Part 2: Molecular Mechanism of Action
The inhibition mechanism is a sequence of catalytic recognition followed by irreversible covalent modification. It is a "suicide" mechanism because the enzyme catalytically activates the inhibitor that destroys it.
The Catalytic Cycle of Inhibition
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Michaelis Complex Formation: The inhibitor binds to the active site. The amine group aligns with the FAD cofactor, and the biaryl tail locks into the hydrophobic pocket.
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Single-Electron Transfer (SET): LSD1 attempts to oxidize the amine. An electron is transferred from the nitrogen lone pair to the FAD, generating an amine radical cation (
) and an anionic flavin semiquinone ( ). -
Cyclopropyl Ring Opening: The radical character on the nitrogen triggers the homolytic fission of the strained cyclopropane C1-C2 bond. This relieves ring strain and generates a reactive carbon radical.
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Covalent Adduct Formation: The carbon radical attacks the C(4a) or N(5) position of the FAD radical. In the case of potent TCP derivatives, the primary stable species is the N5-adduct .
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Irreversible Inactivation: The formation of the covalent bond disrupts the aromaticity of the flavin ring system, rendering the FAD incapable of future redox cycling.
Visualization of the Mechanism
The following diagram illustrates the transition from the Michaelis complex to the covalent adduct.
Figure 1: Kinetic pathway of LSD1 inactivation by biaryl cyclopropanamines. The process converts the active enzyme into a catalytically inert adduct.
Part 3: Experimental Protocols & Validation
To validate this mechanism and screen for potency, researchers must employ specific biochemical and biophysical assays.
Biochemical Validation: H2O2 Release Assay
LSD1 demethylation produces hydrogen peroxide (
Protocol: Peroxidase-Coupled Fluorescence Assay
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Reagents: Recombinant LSD1/CoREST, H3K4me2 peptide (substrate), Amplex Red (fluorophore), Horseradish Peroxidase (HRP).
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Logic: HRP uses the
produced by LSD1 to oxidize Amplex Red into Resorufin (highly fluorescent).
Step-by-Step Workflow:
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Enzyme Prep: Dilute LSD1/CoREST (final conc. 20-50 nM) in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).
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Inhibitor Incubation (Critical): Add Biaryl Cyclopropanamine at varying concentrations. Incubate for 30 minutes at Room Temp.
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Why? Mechanism-based inhibitors require time to undergo the catalytic steps to form the covalent bond. Omitting pre-incubation leads to underestimated potency (
shift).
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Reaction Initiation: Add H3K4me2 peptide (20
M) + Amplex Red + HRP. -
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30-60 minutes.
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Data Analysis: Calculate the slope of the linear phase. Plot % Activity vs. log[Inhibitor].
Biophysical Validation: Mass Spectrometry (MALDI-TOF / LC-MS)
To confirm the covalent mechanism, one must observe the mass shift of the FAD cofactor.
Protocol:
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Incubate LSD1/CoREST (10
M) with excess Inhibitor (50 M) for 1 hour. -
Precipitate protein (to remove non-covalent ligands) or perform denaturing LC-MS.
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Note: Since the inhibitor binds to FAD, and FAD is tightly (but non-covalently) bound to LSD1, you must analyze the FAD species .
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Expectation:
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Control: Mass of FAD (785.5 Da).
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Sample: Mass of FAD + Mass of Inhibitor - 2H (loss of protons during adduct formation).
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Experimental Workflow Diagram
Figure 2: Standard operating procedure for determining IC50 of mechanism-based LSD1 inhibitors.
Part 4: Comparative Data Analysis
When evaluating Biaryl Cyclopropanamines against the parent TCP, the data typically reflects the following trends:
| Parameter | Tranylcypromine (TCP) | Biaryl Cyclopropanamine (e.g., ORY-1001) | Mechanistic Implication |
| IC50 (LSD1) | ~20 - 50 | < 0.02 | Biaryl group anchors inhibitor in the substrate pocket, increasing affinity ( |
| Selectivity (MAO-A/B) | Poor (1:1 ratio) | High (>1000-fold) | The biaryl tail is sterically excluded from the smaller MAO active sites. |
| Binding Kinetics | Fast on / Fast off (if no bond) | Slow on / No off | Irreversible covalent bond formation leads to sustained target engagement. |
| Brain Penetrance | High | Variable (Structure dependent) | Biaryl modifications must balance lipophilicity (CNS entry) vs. solubility. |
Part 5: References
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Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Cole, P. A., & Casero, R. A. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.
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Foundational paper identifying LSD1 as an amine oxidase.
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Binda, C., Valente, S., Romanenghi, M., Pilotto, S., Cirilli, R., Maione, F., ... & Mattevi, A. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
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Structural validation of the N5-FAD adduct mechanism.
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Maes, T., Mascaró, C., Tirapu, I., Estiarte, A., Ciceri, F., Lunardi, S., ... & Buesa, C. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.
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Detailed characterization of a clinical-stage biaryl cyclopropanamine (Iadademstat).
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Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structure of the human LSD1-CoREST complex with a highly potent inhibitor. Biochemical and Biophysical Research Communications, 366(1), 15-22.
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Structural insights into the hydrophobic pocket binding.
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